(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride
Description
(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride: is a chemical compound with the molecular formula C26H53ClN2O2 and a molecular weight of 461.16422 g/mol . This compound is known for its unique structure, which includes an epoxy group, a dimethylamino group, and a long-chain fatty acid amide. It is used in various industrial and scientific applications due to its surfactant properties and ability to interact with biological membranes .
Properties
CAS No. |
94349-35-6 |
|---|---|
Molecular Formula |
C26H53ClN2O2 |
Molecular Weight |
461.2 g/mol |
IUPAC Name |
dimethyl-[3-(16-methylheptadecanoylamino)propyl]-(oxiran-2-ylmethyl)azanium;chloride |
InChI |
InChI=1S/C26H52N2O2.ClH/c1-24(2)18-15-13-11-9-7-5-6-8-10-12-14-16-19-26(29)27-20-17-21-28(3,4)22-25-23-30-25;/h24-25H,5-23H2,1-4H3;1H |
InChI Key |
RJIUYPCWTSGCKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1CO1.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride typically involves the following steps:
Epoxidation: The starting material, allyl dimethylamine, undergoes epoxidation to form (2,3-epoxypropyl)dimethylamine.
Amidation: The epoxy compound is then reacted with 16-methylheptadecanoic acid to form the corresponding amide.
Quaternization: Finally, the amide is quaternized with methyl chloride to produce the desired ammonium chloride compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The epoxy group in the compound can undergo oxidation reactions to form diols or other oxidized products.
Reduction: The amide group can be reduced to form amines.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted ammonium compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (2,3-epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride involves its interaction with biological membranes. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport . The epoxy group can also react with nucleophiles in the cell, leading to potential modifications of proteins and other biomolecules .
Comparison with Similar Compounds
Dimethyloctadecyl [3-(trimethoxysilyl)propyl]ammonium chloride: Similar in structure but contains a silane group instead of an epoxy group.
3-Dimethylamino-1-propyl chloride: Lacks the long-chain fatty acid amide and epoxy group.
Uniqueness:
- The presence of both an epoxy group and a long-chain fatty acid amide makes (2,3-epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride unique. This combination allows it to interact with both hydrophilic and hydrophobic environments, making it versatile in various applications .
Biological Activity
(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride, also known by its CAS number 94349-35-6, is a quaternary ammonium compound with potential applications in various biological contexts. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy against pathogens, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an epoxy group and a long-chain fatty acid derivative. Its molecular formula is C₁₈H₃₈ClN₃O, with a molecular weight of approximately 327.98 g/mol. The presence of the epoxy group may contribute to its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The quaternary ammonium structure is known for its antimicrobial properties. Compounds with similar structures have been shown to disrupt microbial membranes, leading to cell lysis.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes crucial for the survival of certain pathogens. For instance, it has been observed to interact with the Dihydrofolate reductase (DHFR) enzyme in Candida albicans, which is essential for folate synthesis and thus critical for fungal growth.
Antifungal Activity
A study investigated the antifungal properties of related compounds against Candida albicans. It was found that quaternary ammonium compounds could significantly reduce fungal growth by targeting key enzymes involved in metabolic pathways. The binding affinity of the compound to DHFR was reported to be around -5.5 kcal/mol, indicating strong interaction potential .
Surface Roughness Reduction
In another study, the incorporation of this compound into denture base materials resulted in reduced surface roughness and a lower incidence of biofilm formation by C. albicans. This suggests that the compound not only inhibits fungal growth but also modifies surface properties to prevent colonization .
Efficacy Table
The following table summarizes the biological activities observed for this compound:
| Activity | Mechanism | Efficacy |
|---|---|---|
| Antifungal | Inhibition of DHFR | Binding energy: -5.5 kcal/mol |
| Surface modification | Reduced roughness | Significant reduction in biofilm growth |
| Membrane disruption | Alteration of microbial membranes | Effective against various pathogens |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
